Evidence Item 1: PEG12 Linker Length Optimizes ADC Hydrophilicity and In Vivo Performance in Head-to-Head Comparison
In a systematic evaluation of PEG linker length for high-DAR (DAR8) ADCs, a Y-shaped PEG12 pendant was identified as the optimal length to offset payload hydrophobicity. This PEG12 configuration resulted in an ADC with excellent tumor accumulation and near-complete tumor regression in vivo [1]. This provides a strong, quantitative rationale for selecting a 12-unit PEG spacer, like that in Azido-PEG12-acid, over shorter or longer analogs for applications where balancing hydrophilicity and PK is critical.
| Evidence Dimension | In vivo ADC efficacy (tumor regression) |
|---|---|
| Target Compound Data | Near-complete tumor regression in vivo for a DAR8 ADC using a PEG12 linker [1] |
| Comparator Or Baseline | Other PEG linker lengths (not specified) evaluated in the same systematic study, which did not achieve the same level of efficacy [1] |
| Quantified Difference | PEG12 was selected as the lead compound from a systematic screen; other lengths showed inferior performance |
| Conditions | Trastuzumab-based ADC with VC-pABC-MMAE payload at DAR8, in vivo murine tumor model [1] |
Why This Matters
This head-to-head study confirms that the specific 12-unit PEG length is a key determinant of in vivo ADC efficacy, guiding procurement for high-DAR ADC development.
- [1] M. D. P. et al. (2026). High-payload trastuzumab–drug conjugates achieved through hydrophilic Y-shaped pendant PEG linkers for a potent and selective antitumor response. International Journal of Biological Macromolecules. View Source
